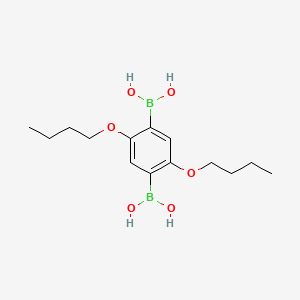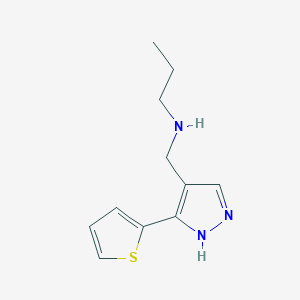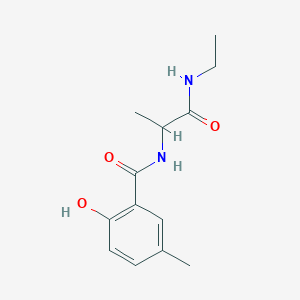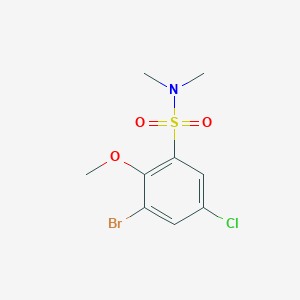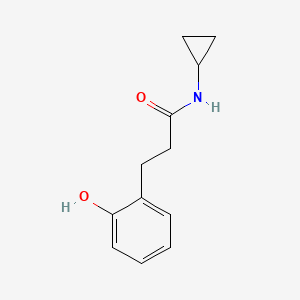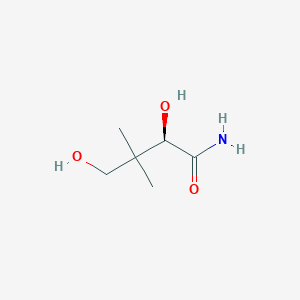
(R)-2,4-Dihydroxy-3,3-dimethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2,4-Dihydroxy-3,3-dimethylbutanamide is an organic compound with a unique structure that includes two hydroxyl groups and an amide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,4-Dihydroxy-3,3-dimethylbutanamide typically involves the reaction of a suitable precursor with reagents that introduce the hydroxyl and amide functionalities. One common method involves the use of a starting material such as 3,3-dimethylbutanoic acid, which is then subjected to hydroxylation and amidation reactions under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of ®-2,4-Dihydroxy-3,3-dimethylbutanamide may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
®-2,4-Dihydroxy-3,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert hydroxyl groups to halides, which can then undergo further substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the amide group can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
®-2,4-Dihydroxy-3,3-dimethylbutanamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in studies of enzyme activity and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ®-2,4-Dihydroxy-3,3-dimethylbutanamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and amide groups can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as in enzyme inhibition or receptor activation.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2,4-Dihydroxy-3,3-dimethylbutanamide: The enantiomer of the compound, which may have different biological activity.
2,4-Dihydroxy-3,3-dimethylbutanoic acid: Lacks the amide group but has similar hydroxyl functionalities.
3,3-Dimethylbutanamide: Lacks the hydroxyl groups but retains the amide functionality.
Uniqueness
®-2,4-Dihydroxy-3,3-dimethylbutanamide is unique due to its specific combination of functional groups and its chiral nature. This allows it to interact with biological targets in a stereospecific manner, potentially leading to unique biological activities and applications.
Propiedades
Fórmula molecular |
C6H13NO3 |
|---|---|
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
(2R)-2,4-dihydroxy-3,3-dimethylbutanamide |
InChI |
InChI=1S/C6H13NO3/c1-6(2,3-8)4(9)5(7)10/h4,8-9H,3H2,1-2H3,(H2,7,10)/t4-/m0/s1 |
Clave InChI |
VNQLNIMYRMBBIN-BYPYZUCNSA-N |
SMILES isomérico |
CC(C)(CO)[C@H](C(=O)N)O |
SMILES canónico |
CC(C)(CO)C(C(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4,5,5-Tetramethyl-2-(spiro[bicyclo[4.1.0]heptane-3,2'-[1,3]dioxolan]-6-yl)-1,3,2-dioxaborolane](/img/structure/B14899533.png)
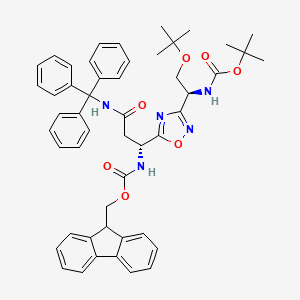


![6-Methyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B14899567.png)
